molecular formula C21H17ClN6O2S B10933476 4-chloro-3,5-bis(1-methylpyrazol-4-yl)-1-naphthalen-2-ylsulfonylpyrazole

4-chloro-3,5-bis(1-methylpyrazol-4-yl)-1-naphthalen-2-ylsulfonylpyrazole

Cat. No.: B10933476
M. Wt: 452.9 g/mol
InChI Key: DUUBRRLZSYWOBA-UHFFFAOYSA-N
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Description

4-chloro-3,5-bis(1-methylpyrazol-4-yl)-1-naphthalen-2-ylsulfonylpyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a naphthalene ring, a sulfonyl group, and multiple pyrazole rings, making it a unique and versatile molecule in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-bis(1-methylpyrazol-4-yl)-1-naphthalen-2-ylsulfonylpyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the pyrazole rings: This can be achieved by the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Introduction of the naphthalene ring: This step involves the coupling of the pyrazole derivative with a naphthalene sulfonyl chloride in the presence of a base such as triethylamine.

    Chlorination: The final step involves the chlorination of the compound using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,5-bis(1-methylpyrazol-4-yl)-1-naphthalen-2-ylsulfonylpyrazole undergoes various chemical reactions, including:

    Oxidation: This can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-chloro-3,5-bis(1-methylpyrazol-4-yl)-1-naphthalen-2-ylsulfonylpyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis(1-methylpyrazol-4-yl)-1-naphthalen-2-ylsulfonylpyrazole involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-3,5-bis(1-methylpyrazol-4-yl)-1-naphthalen-2-ylsulfonylpyrazole is unique due to its complex structure, which includes multiple pyrazole rings, a naphthalene ring, and a sulfonyl group. This structural complexity imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H17ClN6O2S

Molecular Weight

452.9 g/mol

IUPAC Name

4-chloro-3,5-bis(1-methylpyrazol-4-yl)-1-naphthalen-2-ylsulfonylpyrazole

InChI

InChI=1S/C21H17ClN6O2S/c1-26-12-16(10-23-26)20-19(22)21(17-11-24-27(2)13-17)28(25-20)31(29,30)18-8-7-14-5-3-4-6-15(14)9-18/h3-13H,1-2H3

InChI Key

DUUBRRLZSYWOBA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=C(C(=NN2S(=O)(=O)C3=CC4=CC=CC=C4C=C3)C5=CN(N=C5)C)Cl

Origin of Product

United States

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